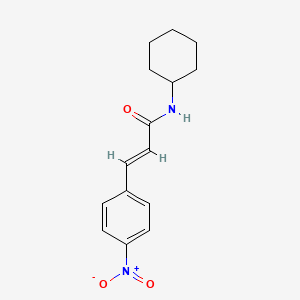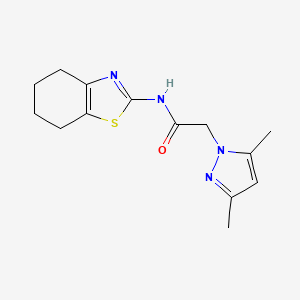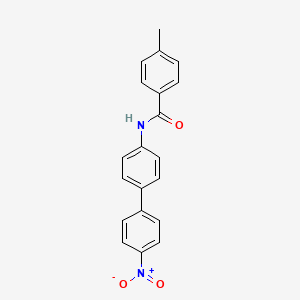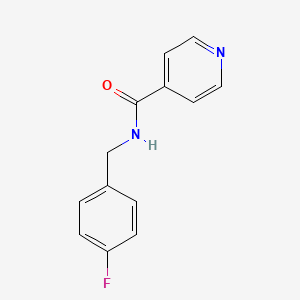
N-cyclohexyl-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and is commonly referred to as CHANA.
Wissenschaftliche Forschungsanwendungen
CHANA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. CHANA has been found to selectively bind with metal ions such as copper, zinc, and cadmium, and its fluorescence is quenched upon binding. This property makes it an ideal candidate for the detection of metal ions in various industrial and environmental samples.
Another area of research where CHANA has shown potential is in the field of bioimaging. CHANA has been found to possess excellent photostability and biocompatibility, making it a suitable candidate for use as a fluorescent probe in live cell imaging.
Wirkmechanismus
The mechanism of action of CHANA is not fully understood. However, it is believed that CHANA binds to metal ions through a coordination complex, leading to the quenching of its fluorescence. The exact nature of this complex and the mechanism of fluorescence quenching are still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHANA are not well studied. However, it has been found to be non-toxic and biocompatible, making it a suitable candidate for use in various biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CHANA is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in various samples. Additionally, its excellent photostability and biocompatibility make it a suitable candidate for use in bioimaging applications.
However, one of the major limitations of CHANA is its relatively low quantum yield, which limits its sensitivity in certain applications. Additionally, the synthesis of CHANA can be challenging, and the yield can vary depending on the reaction conditions.
Zukünftige Richtungen
There are several future directions for research on CHANA. One of the major areas of interest is the development of new synthetic methods for CHANA that can improve the yield and purity of the compound. Additionally, the investigation of the mechanism of action of CHANA and the nature of its coordination complex with metal ions can provide valuable insights into its potential applications.
Another area of research is the development of new fluorescent probes based on CHANA that can exhibit higher quantum yields and improved selectivity towards metal ions. Additionally, the application of CHANA in other fields such as catalysis and material science can also be explored.
Conclusion:
In conclusion, N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a promising compound with potential applications in various fields of research. Its high selectivity and sensitivity towards metal ions, excellent photostability, and biocompatibility make it an ideal candidate for use in bioimaging and metal ion detection applications. Further research on the synthesis method, mechanism of action, and potential applications of CHANA can provide valuable insights into its future directions.
Synthesemethoden
The synthesis of CHANA involves the reaction of cyclohexylamine and 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields CHANA as a white solid.
Eigenschaften
IUPAC Name |
(E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h6-11,13H,1-5H2,(H,16,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHNRHCOAADIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)

![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)

![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)


![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)